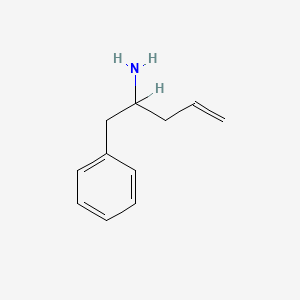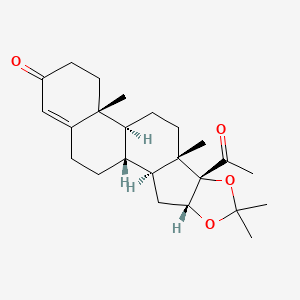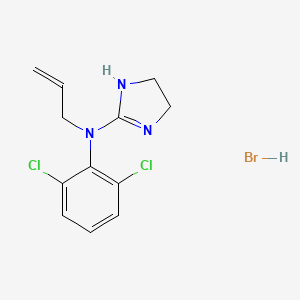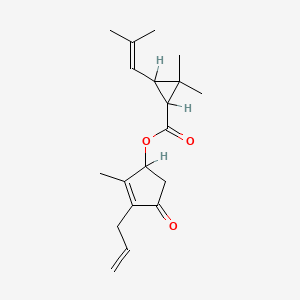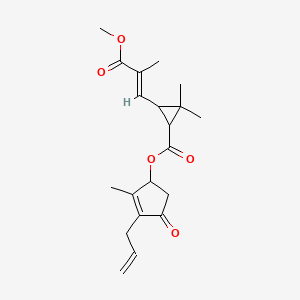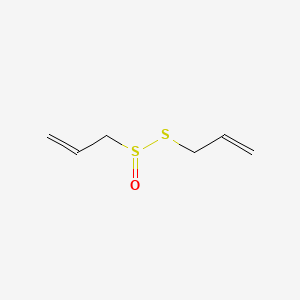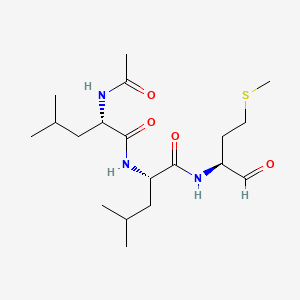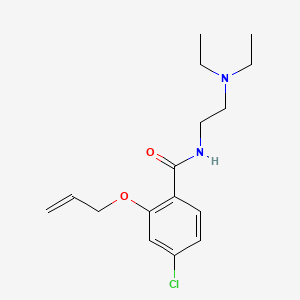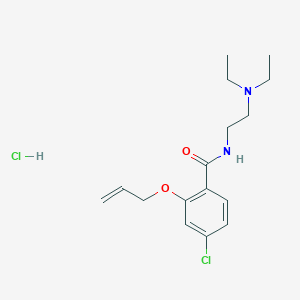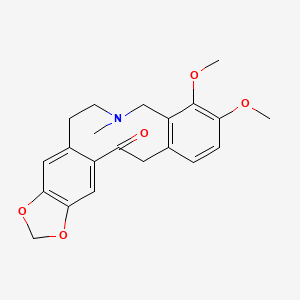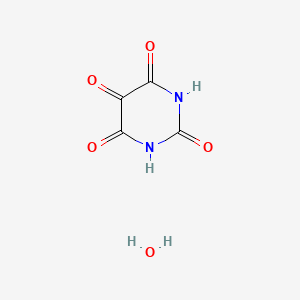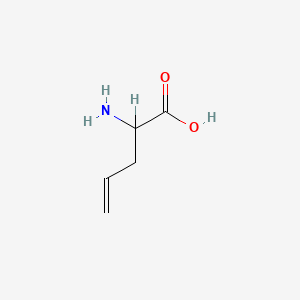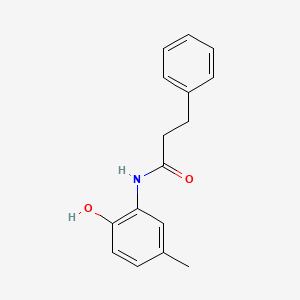
N-(2-hydroxy-5-méthylphényl)-3-phénylpropanamide
Vue d'ensemble
Description
Ce composé est connu pour sa capacité à activer la branche du facteur de transcription 6 activateur de la réponse aux protéines non repliées et la réponse au stress oxydatif du facteur 2 apparenté au facteur érythroïde nucléaire 2, ce qui en fait un outil précieux pour étudier les réponses au stress cellulaire et la neuroprotection .
Applications De Recherche Scientifique
AA147 has a wide range of scientific research applications, including:
Mécanisme D'action
AA147 exerce ses effets en activant la branche du facteur de transcription 6 activateur de la réponse aux protéines non repliées et la réponse au stress oxydatif du facteur 2 apparenté au facteur érythroïde nucléaire 2. Cette activation implique la conversion métabolique d’AA147 en électrophiles réactifs qui modifient de manière covalente des protéines clés du réticulum endoplasmique, telles que les isomérases de disulfures de protéines et la protéine répresseur du facteur 2 apparenté au facteur érythroïde nucléaire 2 KEAP1 . Ces modifications conduisent à l’activation de voies cellulaires protectrices qui contribuent à atténuer le stress oxydatif et à maintenir la protéostase .
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles
La synthèse de AA147 implique la réaction de l’acide 2-hydroxy-5-méthylbenzoïque avec le chlorure de 3-phénylpropanoyle en présence d’une base telle que la triéthylamine. La réaction se produit généralement dans un solvant organique comme le dichlorométhane à température ambiante. Le produit est ensuite purifié par chromatographie sur colonne pour obtenir AA147 à haute pureté .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques d’AA147 ne soient pas largement documentées, le processus de synthèse peut être mis à l’échelle en utilisant des techniques de synthèse organique standard. Les étapes clés impliquent la préparation des matières premières, la réaction dans des conditions contrôlées et la purification du produit final pour garantir une pureté et un rendement élevés .
Analyse Des Réactions Chimiques
Types de réactions
AA147 subit plusieurs types de réactions chimiques, notamment :
Réduction : Bien que les réactions de réduction soient moins fréquentes, AA147 peut potentiellement subir une réduction dans des conditions spécifiques.
Substitution : AA147 peut participer à des réactions de substitution, en particulier celles impliquant ses groupes fonctionnels hydroxyle et amide.
Réactifs et conditions courants
Substitution : Des réactifs tels que les halogénoalcanes ou les chlorures d’acyle peuvent être utilisés dans des réactions de substitution impliquant AA147.
Principaux produits formés
Les principaux produits formés à partir des réactions d’AA147 comprennent des protéines modifiées du réticulum endoplasmique et divers dérivés substitués d’AA147, en fonction des conditions réactionnelles et des réactifs spécifiques utilisés .
Applications de la recherche scientifique
AA147 a une large gamme d’applications de recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
AA147 est unique parmi les régulateurs de la protéostase du réticulum endoplasmique en raison de sa double activation des voies du facteur de transcription 6 activateur et du facteur 2 apparenté au facteur érythroïde nucléaire 2. Les composés similaires comprennent :
Autres régulateurs de la protéostase : Des composés qui modulent la réponse aux protéines non repliées ou les réponses au stress oxydatif, tels que la tunicamycine et la thapsigargine, mais avec des mécanismes d’action et des cibles cellulaires distincts.
La capacité d’AA147 à activer sélectivement à la fois les voies du facteur de transcription 6 activateur et du facteur 2 apparenté au facteur érythroïde nucléaire 2 en fait un outil précieux pour étudier les réponses au stress cellulaire et développer des agents thérapeutiques potentiels .
Propriétés
IUPAC Name |
N-(2-hydroxy-5-methylphenyl)-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-12-7-9-15(18)14(11-12)17-16(19)10-8-13-5-3-2-4-6-13/h2-7,9,11,18H,8,10H2,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWHLTHOHBAGPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC(=O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


